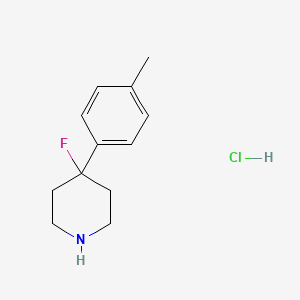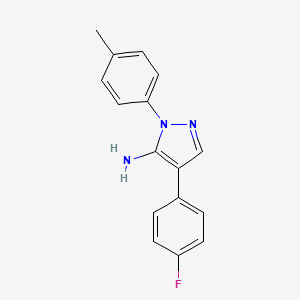
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine
概要
説明
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine, also referred to as 4-FPTP, is a chemical compound that is widely used in scientific research. It is a member of the pyrazole family and is used as a building block in organic synthesis. 4-FPTP has been studied for its potential applications in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
4-FPTP is used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the regulation of inflammatory responses. It has also been studied as a potential therapeutic agent for Alzheimer’s disease, as it has been shown to inhibit the formation of amyloid-beta plaques. In addition, 4-FPTP has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of 4-FPTP is not yet fully understood. However, it is believed that 4-FPTP works by inhibiting the activity of PDE-4, which is an enzyme involved in the regulation of inflammatory responses. By inhibiting the activity of PDE-4, 4-FPTP is thought to reduce inflammation and possibly prevent or slow the progression of certain diseases.
生化学的および生理学的効果
4-FPTP has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the formation of amyloid-beta plaques, and inhibit the growth of cancer cells. In addition, 4-FPTP has been shown to have protective effects on the liver, as it has been shown to reduce levels of enzymes associated with liver injury.
実験室実験の利点と制限
4-FPTP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it has been shown to have a number of beneficial biochemical and physiological effects. However, there are also some limitations to using 4-FPTP in laboratory experiments. For example, it is not yet fully understood how 4-FPTP works, and there is limited data on its long-term effects.
将来の方向性
There are a number of potential future directions for 4-FPTP research. For example, further studies could be done to better understand its mechanism of action and to determine its long-term effects. In addition, further research could be done to explore its potential applications in other fields, such as neurology and cardiology. Finally, further research could be done to explore its potential as a therapeutic agent for other diseases, such as diabetes and autoimmune disorders.
特性
IUPAC Name |
4-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMVMWINSNQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



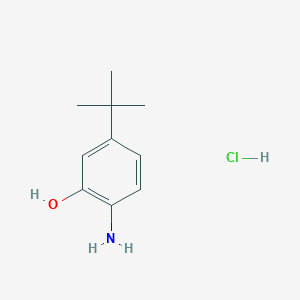
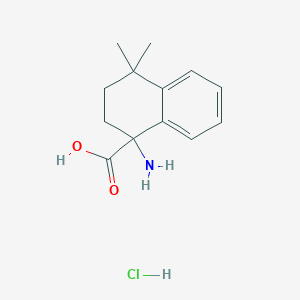
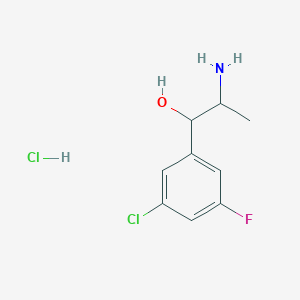
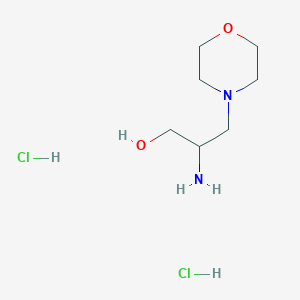
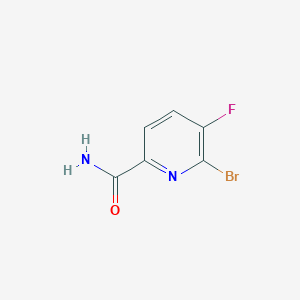
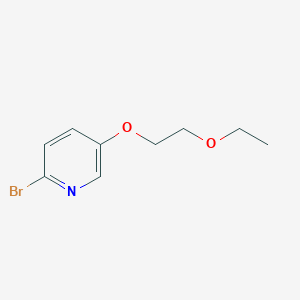
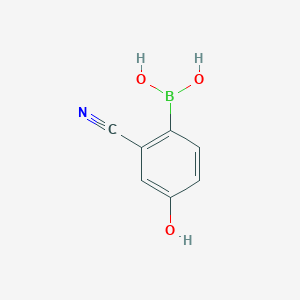
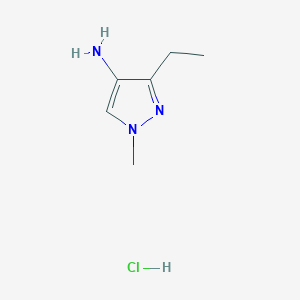
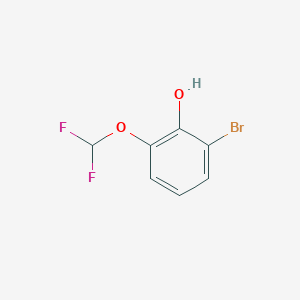
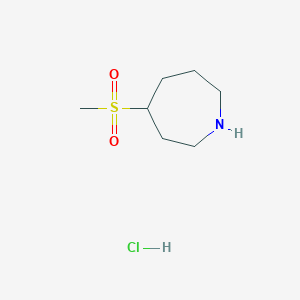
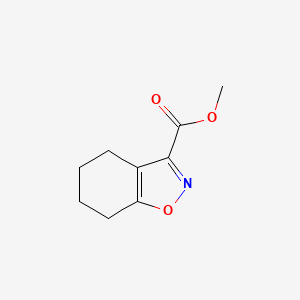
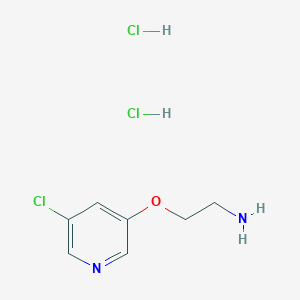
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)
